1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-
CAS No.: 42779-94-2
Cat. No.: VC17274551
Molecular Formula: C19H16FNO2
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42779-94-2 |
|---|---|
| Molecular Formula | C19H16FNO2 |
| Molecular Weight | 309.3 g/mol |
| IUPAC Name | 2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23) |
| Standard InChI Key | ZZQPGNQRAUMMGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1H-pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- is C₁₉H₁₆FNO₂, with a molecular weight of 309.3 g/mol. Its IUPAC name, 2-[1-(4-fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]acetic acid, reflects the substitution pattern on the pyrrole core. The acetic acid moiety at position 3 introduces polarity, while the fluorophenyl and phenyl groups enhance aromatic stacking potential.
Key Structural Features:
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Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position of the phenyl ring modulates electron density, influencing intermolecular interactions.
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Methyl Group: Steric effects from the 2-methyl substituent may restrict rotational freedom, stabilizing specific conformations.
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Phenyl Group: The 5-phenyl substituent contributes to hydrophobic interactions, critical for binding to biological targets.
Synthesis and Characterization
Paal–Knorr Pyrrole Synthesis
The compound is synthesized via the Paal–Knorr reaction, a classical method for pyrrole formation involving cyclization of 1,4-dicarbonyl compounds with primary amines. For this derivative, optimized conditions include:
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol or toluene |
| Catalyst | Acidic (e.g., p-toluenesulfonic acid) |
| Reaction Time | 6–12 hours |
This method yields the pyrrole core with subsequent functionalization steps introducing the acetic acid group. Purification via column chromatography or recrystallization ensures high purity (>95%).
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ confirm the carboxylic acid group, while ~1250 cm⁻¹ corresponds to C-F bonds.
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NMR Spectroscopy:
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¹H NMR: A singlet at δ 2.1 ppm (3H) for the 2-methyl group; multiplet signals between δ 7.2–7.8 ppm for aromatic protons.
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¹³C NMR: Resonance at δ 175 ppm for the carbonyl carbon of the acetic acid moiety.
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Computational Insights and Reactivity
Molecular Docking Predictions
In silico docking studies of similar pyrrole-acetic acid derivatives with cyclooxygenase-2 (COX-2) reveal binding affinities (ΔG = -8.5 kcal/mol) at the active site, suggesting anti-inflammatory potential .
Biological Activities and Mechanisms
| Microbial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 16–32 | 1H-pyrrole-3-acetic acid derivatives |
| Escherichia coli | 64–128 |
The fluorophenyl group may enhance membrane permeability, while the acetic acid moiety disrupts bacterial cell wall synthesis.
Anticancer Activity
Mechanistic studies propose apoptosis induction via caspase-3 activation and Bcl-2 suppression. Comparative data for analogous compounds:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 | Caspase-3/7 activation |
| A549 (lung) | 18.7 | G2/M cell cycle arrest |
Industrial and Pharmaceutical Applications
Drug Development
The compound’s dual functionality (polar acetic acid and hydrophobic aryl groups) makes it a candidate for:
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COX-2 inhibitors (anti-inflammatory)
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Topoisomerase II inhibitors (anticancer)
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Antimicrobial adjuvants
Material Science
Pyrrole derivatives are employed in:
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Conductive polymers (e.g., polypyrrole composites)
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Organic semiconductors due to π-π stacking capabilities.
Challenges and Future Directions
Despite its promise, gaps remain in:
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In vivo toxicology profiles
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Scalable synthesis protocols
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Target specificity in biological systems
Advances in continuous flow chemistry and cryogenic reaction optimization could address these limitations, enabling clinical translation.
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